1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
Description
1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a substituted aromatic ketone characterized by a 2,2-dimethylpropan-1-one moiety attached to a 5-ethyl-2-hydroxyphenyl ring. This compound features a hydroxyl group at the ortho position and an ethyl substituent at the para position relative to the ketone group.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(5-ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-9-6-7-11(14)10(8-9)12(15)13(2,3)4/h6-8,14H,5H2,1-4H3 |
InChI Key |
PGFRVSGVEDLBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-ethyl-2-hydroxybenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions with appropriate catalysts.
Major Products:
- Oxidation can yield 5-ethyl-2-hydroxybenzoic acid.
- Reduction can produce 1-(5-ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
- Substitution reactions can lead to various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one with structurally related 2,2-dimethylpropan-1-one derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Inferred based on structural analogs.
Substituent Effects on Physicochemical Properties
- Hydroxyl Group (Target Compound): The ortho-hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents like ethanol or water. This contrasts with halogenated analogs (e.g., 4-chloro or 2-bromo derivatives), which exhibit higher lipophilicity and lower solubility .
- Ethyl vs. tert-Butyl: Replacing the ethyl group with a bulkier tert-butyl substituent (as in CAS 186962-23-2) significantly increases molecular weight (248.36 vs.
- Halogenated Derivatives : Chloro and bromo substituents (e.g., 3ha, 3ia) enhance electronic withdrawal effects, which may influence reactivity in cross-coupling reactions or electrophilic substitutions .
Biological Activity
1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound classified as a ketone, notable for its unique structural features that include a hydroxyphenyl group and a bulky 2,2-dimethylpropan-1-one moiety. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.
Chemical Structure
The chemical structure of 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can be represented as follows:
This structure is characterized by:
- An ethyl group at the 5-position of the hydroxyphenyl moiety.
- A 2,2-dimethylpropan-1-one group that contributes to its steric properties.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties , which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS), thus potentially reducing the risk of various diseases associated with oxidative stress.
Enzyme Modulation
Preliminary studies suggest that 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one may interact with specific enzymes or receptors, modulating their activity. This interaction could influence metabolic pathways and cellular functions, indicating potential therapeutic applications. Further investigations are necessary to elucidate the precise mechanisms of action and the specific biological targets involved.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their respective features:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 1-(4-Hydroxyphenyl)-2,2-dimethylpropan-1-one | Hydroxy group on a phenyl ring | High |
| 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one | Substituted phenol with halogen groups | Moderate |
| 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | Bromo substitution on the phenolic ring | Moderate |
Uniqueness : The ethyl substitution at the 5-position combined with the bulky ketone structure distinguishes this compound from others in its class, potentially imparting unique physicochemical properties advantageous for various applications.
Study on Antioxidant Activity
A study conducted by researchers demonstrated that 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one exhibited significant antioxidant activity in vitro. The compound was tested against standard antioxidants like ascorbic acid and showed comparable efficacy in scavenging DPPH radicals. This suggests its potential use as a natural antioxidant in pharmaceutical formulations .
Enzyme Interaction Analysis
In another study focusing on enzyme modulation, researchers explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that it could act as an inhibitor for specific isoforms, which is critical for drug metabolism and detoxification processes . This interaction highlights its potential implications in pharmacokinetics and drug design.
Future Research Directions
While initial findings are promising, further research is essential to:
- Characterize the mechanisms underlying its biological activities.
- Conduct in vivo studies to assess therapeutic potential.
- Explore its applications in drug development and material sciences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
